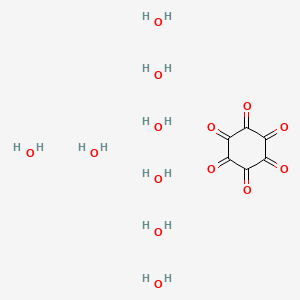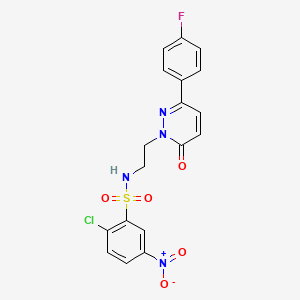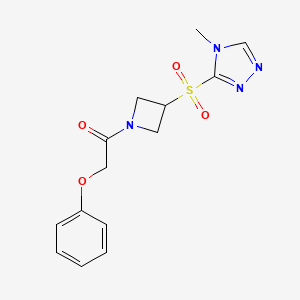![molecular formula C18H12F3NO2S2 B2814689 (5Z)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one CAS No. 303056-47-5](/img/structure/B2814689.png)
(5Z)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a thiazolidinone derivative. Thiazolidinones are a class of compounds that contain a five-membered ring made up of one oxygen atom, one sulfur atom, and three carbon atoms. They are known for their wide range of biological activities and are often used in medicinal chemistry .
Molecular Structure Analysis
The compound contains a methoxyphenyl group, a trifluoromethylphenyl group, and a thiazolidinone core. The methoxyphenyl and trifluoromethylphenyl groups are likely to influence the compound’s physical and chemical properties, as well as its biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the methoxy group might increase the compound’s solubility in organic solvents, while the trifluoromethyl group could increase its lipophilicity .Scientific Research Applications
Thiazolidinone Chemistry and Applications
Thiazolidinones are an important group of sulfur and nitrogen-containing heterocyclic compounds with a five-member ring, offering a magic moiety that possesses diverse biological activities. They are extensively reviewed for their vibrant potential against several diseases due to their varied biological potential. The ease of synthesis and modification makes them a focal point for chemists and researchers aiming to explore new therapeutic agents (B. ArunlalV., K. Vandana, C. Biju, 2015).
Biological Potential of 1,3-Thiazolidin-4-ones
The nucleus of 1,3-thiazolidin-4-one and its functionalised analogues, such as glitazones and rhodanines, possess great pharmacological importance and are found in commercial pharmaceuticals. They have shown potential activities against different diseases, indicating a promising future in medicinal chemistry (Jonas da Silva Santos, Joel Jones Junior, F. M. D. Silva, 2018).
Thiazolidinediones as PTP 1B Inhibitors
2,4-Thiazolidinedione (TZD) scaffolds have been explored for their role as PTP 1B inhibitors, offering a target-specific approach to treat or manage several ailments, including type 2 diabetes mellitus (T2DM). The structural framework modifications of TZD scaffold aim to design potent PTP 1B inhibitors, showcasing the adaptability of this compound class in therapeutic development (S. Verma, Yatesh Sharad Yadav, Suresh Thareja, 2019).
Antimicrobial, Antitumor, and Antidiabetic Agents
2,4-Thiazolidinediones (2,4-TZDs) have been integrated with different structural fragments to develop lead molecules against various clinical disorders, including antimicrobial, anticancer, and antidiabetic agents. This underscores the versatility of the TZD core in medicinal chemistry and drug development (Gurpreet Singh et al., 2022).
Saturated Five-Membered Thiazolidines and Derivatives
Saturated five-membered thiazolidines and their derivatives have been subject to interdisciplinary research, bridging organic synthesis and medicinal chemistry. Their presence in bioactive compounds and varied biological properties, such as anticancer, antimicrobial, and antioxidant activities, make them a highly prized moiety for the development of new drug candidates (Nusrat Sahiba et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(5Z)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO2S2/c1-24-14-7-5-11(6-8-14)9-15-16(23)22(17(25)26-15)13-4-2-3-12(10-13)18(19,20)21/h2-10H,1H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUZZWJCDSLFRS-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Bromo-3-ethoxyphenyl)sulfonyl]cycloheptylamine](/img/structure/B2814607.png)

![2-((2-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2814612.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide](/img/structure/B2814615.png)
![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]benzo[h]chromen-2-one](/img/structure/B2814616.png)

![N-(3-chlorophenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2814620.png)



![1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2814626.png)

![2-methylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2814628.png)